N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research. This compound has been studied extensively for its potential use in various applications, including drug development, cancer treatment, and molecular biology research.
Mechanism of Action
The mechanism of action of N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide in lab experiments is its potent antitumor activity. This compound has been found to exhibit significant activity against a wide range of cancer cell lines. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide. One potential direction is the development of new analogs of this compound that exhibit even greater antitumor activity. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new cancer therapies. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases.
Synthesis Methods
The synthesis of N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with N-methyl-N-(p-tolylsulfonyl)prop-2-en-1-amine in the presence of a catalyst. The resulting product is then treated with a base to obtain this compound.
Scientific Research Applications
N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[(2,2-difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(15)14-7-8-10(11(8,12)13)5-3-4-6-10/h2,8H,1,3-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIRPHVLIKBZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2(C1(F)F)CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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